3-piperazin-1-ylaniline;dihydrochloride
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Overview
Description
3-piperazin-1-ylaniline;dihydrochloride is a chemical compound that features a benzenamine moiety substituted with a piperazine ring. This compound is often used in various scientific research applications due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-piperazin-1-ylaniline;dihydrochloride typically involves the reaction of benzenamine with piperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as toluene, and may require the use of a catalyst to facilitate the reaction. The mixture is then treated with activated carbon to remove impurities, followed by filtration and solvent evaporation to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-piperazin-1-ylaniline;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring would yield nitrobenzenamine derivatives, while reduction would produce various amine derivatives.
Scientific Research Applications
3-piperazin-1-ylaniline;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of various chemical intermediates and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 3-piperazin-1-ylaniline;dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine moiety is known to interact with dopamine and serotonin receptors, which can modulate neurotransmitter activity and potentially lead to therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Benzenamine derivatives: Compounds like 4-(1-piperazinyl)benzenamine and 2-(1-piperazinyl)benzenamine share structural similarities.
Piperazine derivatives: Compounds such as 1-(2-hydroxyethyl)piperazine and 1-(2-methoxyethyl)piperazine are also structurally related.
Uniqueness
3-piperazin-1-ylaniline;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with neurotransmitter receptors makes it particularly valuable in neurological research and drug development .
Properties
IUPAC Name |
3-piperazin-1-ylaniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.2ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;;/h1-3,8,12H,4-7,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTGXWDORZCICD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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